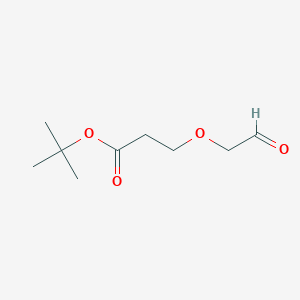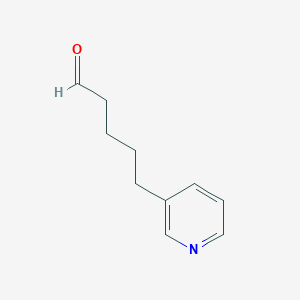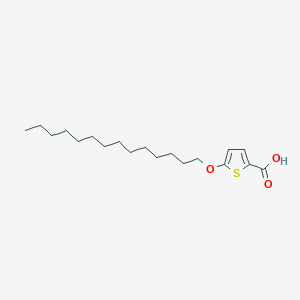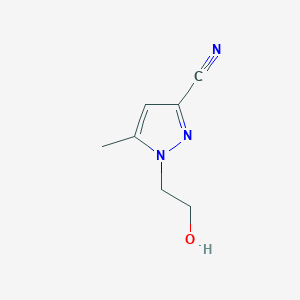
3-(Methylsulfonyl)-5,6-diphenyl-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfonyl)-5,6-diphenyl-1,2,4-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-5,6-diphenyl-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing methanesulfonyl and diphenyl groups. The reaction is usually carried out in the presence of a base, such as triethylamine or pyridine, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
化学反应分析
Types of Reactions
3-(Methylsulfonyl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
科学研究应用
3-(Methylsulfonyl)-5,6-diphenyl-1,2,4-triazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 3-(Methylsulfonyl)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
Methanesulfonyl chloride: A related compound used in organic synthesis for the preparation of methanesulfonates.
Methanesulfonic anhydride: Another related compound used as a reagent in organic synthesis.
Tosylates: Compounds containing the toluenesulfonyl group, which are used in similar substitution reactions.
Uniqueness
3-(Methylsulfonyl)-5,6-diphenyl-1,2,4-triazine is unique due to the presence of both methanesulfonyl and diphenyl groups attached to the triazine ring
属性
CAS 编号 |
81765-86-8 |
|---|---|
分子式 |
C16H13N3O2S |
分子量 |
311.4 g/mol |
IUPAC 名称 |
3-methylsulfonyl-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C16H13N3O2S/c1-22(20,21)16-17-14(12-8-4-2-5-9-12)15(18-19-16)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI 键 |
MGNCIJODWFLDOQ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide](/img/structure/B8532630.png)



![2-{2-[2-(2-{2-[2-(11-Tritylsulfanyl-undecyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B8532665.png)


![6-Bromo-4-ethyl-benzo[1,3]dioxole](/img/structure/B8532682.png)


![2-[4-(4-Methoxy-phenyl)-piperazin-1-ylmethyl]-1H-benzoimidazole](/img/structure/B8532705.png)


![2-Amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8532730.png)
